molecular formula C18H14FN3O5S2 B2831927 3-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide CAS No. 898437-41-7

3-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide

Cat. No.: B2831927
CAS No.: 898437-41-7
M. Wt: 435.44
InChI Key: GOYIRDXSABBVMF-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, nitrophenyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the sulfonylated thiazole with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized derivatives of the thiazole and nitrophenyl groups.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions.

    Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and nitrophenyl groups can participate in hydrogen bonding and electrostatic interactions, while the thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-chlorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide
  • 3-((4-bromophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide
  • 3-((4-methylphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide

Uniqueness

The presence of the fluorine atom in 3-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for drug development and other applications where these properties are advantageous.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O5S2/c19-13-4-6-15(7-5-13)29(26,27)9-8-17(23)21-18-20-16(11-28-18)12-2-1-3-14(10-12)22(24)25/h1-7,10-11H,8-9H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYIRDXSABBVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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